molecular formula C13H20N2O B12082896 Urea, tetra-2-propenyl-

Urea, tetra-2-propenyl-

Cat. No.: B12082896
M. Wt: 220.31 g/mol
InChI Key: RDCFZWUYRVLGKT-UHFFFAOYSA-N
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Description

Urea, tetra-2-propenyl- (IUPAC name: N,N,N',N'-tetraallylurea) is a urea derivative in which all four hydrogen atoms on the urea’s nitrogen atoms are replaced by 2-propenyl (allyl) groups. This substitution confers unique steric and electronic properties to the molecule, distinguishing it from simpler urea analogs.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1,1,3,3-tetrakis(prop-2-enyl)urea

InChI

InChI=1S/C13H20N2O/c1-5-9-14(10-6-2)13(16)15(11-7-3)12-8-4/h5-8H,1-4,9-12H2

InChI Key

RDCFZWUYRVLGKT-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)N(CC=C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, tetra-2-propenyl- typically involves the reaction of allylamine with phosgene or its derivatives under controlled conditions. One common method is the reaction of allylamine with phosgene in the presence of a base, such as triethylamine, to form the desired tetraallylurea. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of urea, tetra-2-propenyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a highly toxic and reactive compound, and the use of specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Urea, tetra-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various substituted ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, saturated ureas, and various substituted ureas, depending on the specific reagents and conditions used .

Scientific Research Applications

Urea, tetra-2-propenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of urea, tetra-2-propenyl- involves its interaction with various molecular targets. The allyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Crystallographic Properties

Tetra-2-propenyl-urea’s bulky allyl substituents likely influence its crystallographic behavior. For example:

  • Urea (carbamide) : Exhibits an interplanar distance (d-spacing) of 3.98 Å in free form .
  • Thiocarbamide (thiourea) : Replaces urea’s oxygen with sulfur, increasing d-spacing to 4.30 Å due to larger atomic radius and altered packing .
  • Magnesium palmitate-urea complexes : Substituted ureas in coordination compounds (e.g., Mg(C15H31COO)₂CO(NH₂)₂) show reduced d-spacing (~3.77–3.82 Å) compared to free urea, indicating steric effects from substituents .
Table 1: Structural Comparison of Urea Derivatives
Compound Substituents Interplanar Distance (d, Å) Key Interactions
Urea (carbamide) None 3.98 Hydrogen bonding in crystals
Thiocarbamide S replaces O 4.30 Stronger S-mediated packing
CAP-1 (urea derivative) Complex aryl/thioether groups N/A Binds to CA-NTD (M66, L69)
Tetra-2-propenyl-urea Four allyl groups Hypothetical: >4.0* Potential steric dominance

*Predicted based on substituent bulk.

Chemical Reactivity and Coordination Chemistry

Urea derivatives are key ligands in coordination chemistry. For example:

  • Nicotinamide-urea complexes : Exhibit larger d-spacing (5.92 Å) due to extended aromatic systems .
  • Thiophene-urea derivatives: Synthesized with cyano and benzoyl groups (e.g., compounds 7a–7d in ), demonstrating versatility in pharmacophore design.

Tetra-2-propenyl-urea’s electron-rich allyl groups could enhance metal coordination or serve as radical scavengers, though this remains speculative without direct data.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for urea, tetra-2-propenyl-, and how do reaction conditions influence yield?

  • Methodology : Optimize via nucleophilic substitution or condensation reactions. Use controlled variables (temperature, solvent polarity, catalyst type) to assess yield. For example, allyl bromide derivatives reacting with urea precursors under anhydrous conditions (e.g., THF at 60°C) can yield tetra-substituted products. Monitor progress via TLC or HPLC .
  • Data Analysis : Compare yields using ANOVA to identify statistically significant factors. Reference IUPAC protocols for reproducibility .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in tetra-2-propenyl urea derivatives?

  • Methodology : Assign peaks systematically:

  • ¹H NMR : Allylic protons (δ 5.0–5.8 ppm) and urea NH (δ 6.5–7.2 ppm, broad).
  • IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
    Cross-validate with X-ray crystallography for stereochemical confirmation .

Q. What solvent systems are optimal for studying the solubility and stability of tetra-2-propenyl urea?

  • Experimental Design : Test polar (DMSO, water) vs. nonpolar (hexane) solvents. Use UV-Vis spectroscopy to track degradation kinetics under varying pH/temperature. Apply Arrhenius equations to predict shelf-life .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the reactivity of tetra-2-propenyl urea in catalytic environments?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation behavior.
    Validate with experimental kinetic data (e.g., Hammett plots) .
    • Framework : Align with PICOT: Population (catalyst systems), Intervention (substituent effects), Outcome (reaction rate) .

Q. What strategies resolve contradictions in reported bioactivity data for tetra-2-propenyl urea analogs?

  • Contradiction Analysis :

  • Hypothesis Testing : Compare IC₅₀ values across cell lines using meta-analysis (e.g., random-effects models).
  • Confounding Variables : Control for purity (HPLC ≥98%), assay protocols (MTT vs. resazurin), and solvent artifacts .
    • Ethical Compliance : Follow NIH guidelines for in vitro toxicity studies .

Q. How can tetra-2-propenyl urea be functionalized for targeted drug delivery systems?

  • Experimental Design :

  • Conjugation Chemistry : Attach PEG or peptide ligands via carbodiimide crosslinkers.
  • In Vitro Release : Use dialysis membranes (MWCO 10 kDa) under physiological conditions.
    Characterize loading efficiency via LC-MS and monitor release kinetics .

Methodological Frameworks

FrameworkApplication Example
FINER Feasibility: Lab-scale synthesis; Novelty: Urea functionalization for drug delivery .
PICOT Population: Catalytic systems; Intervention: Substituent effects; Outcome: Reaction efficiency .

Data Compilation Standards

ParameterSourcePrecision Requirement
Spectral DataNIST WebBook δ ±0.01 ppm (NMR), ±2 cm⁻¹ (IR)
ThermodynamicsIUPAC ΔH ±1 kJ/mol

Key Challenges & Solutions

  • Synthetic Reproducibility : Pre-dry solvents (molecular sieves) and standardize catalyst batches .
  • Data Discrepancies : Use multi-lab validation via platforms like PubChem .

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